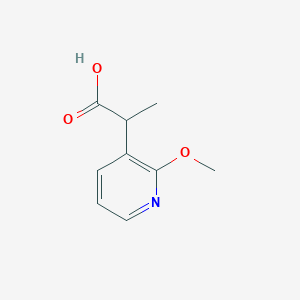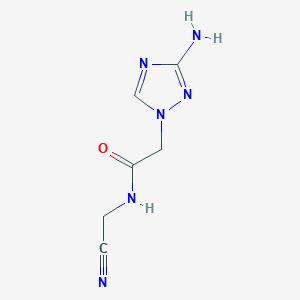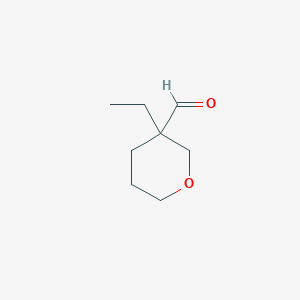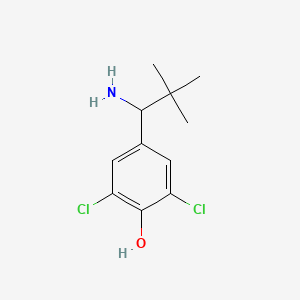![molecular formula C11H15NO2 B13287517 n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)
n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzo[d][1,3]dioxoles This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom of the benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine typically involves the reaction of benzo[d][1,3]dioxole with sec-butylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an appropriate solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzo[d][1,3]dioxole compounds .
Scientific Research Applications
N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-amine: Lacks the sec-butyl group, making it less hydrophobic.
N-Methylbenzo[d][1,3]dioxol-5-amine: Contains a methyl group instead of a sec-butyl group, affecting its reactivity and biological activity.
N-Arylbenzo[d][1,3]dioxol-5-amine: Contains an aryl group, which can significantly alter its chemical properties and applications.
Uniqueness
N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-butan-2-yl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
MIUUMCUZCKSULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13287456.png)
![2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B13287466.png)
![6,6-Dimethyl-1-azaspiro[3.4]octane](/img/structure/B13287471.png)

![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)

![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)
amine](/img/structure/B13287494.png)

![2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one](/img/structure/B13287500.png)

amine](/img/structure/B13287511.png)

